10-Undecynylphosphonic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H21O3P |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
undec-10-ynylphosphonic acid |
InChI |
InChI=1S/C11H21O3P/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h1H,3-11H2,(H2,12,13,14) |
InChI Key |
BIZPDRIJJPZLIK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCP(=O)(O)O |
Origin of Product |
United States |
Synthesis and Functionalization Strategies Involving 10 Undecynylphosphonic Acid
Methodologies for Synthesizing 10-Undecynylphosphonic Acid Derivatives
The synthesis of this compound itself serves as a precursor for a variety of derivatives, which are primarily achieved through the functionalization of its terminal alkyne group. The bifunctional nature of this molecule, possessing both a reactive alkyne and a surface-active phosphonic acid group, makes it a valuable linker in materials science.
One of the most prominent strategies for creating derivatives is through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govresearchgate.net This reaction involves the coupling of the terminal alkyne of this compound with an azide-modified molecule to form a stable 1,2,3-triazole ring. nih.govsigmaaldrich.com For instance, Fe3O4 magnetic nanoparticles (MNPs) pre-functionalized with this compound have been successfully reacted with azide-modified polyethylene (B3416737) glycol (PEG) and tetraphosphonate cavitand receptors. nih.govresearchgate.net This approach effectively tethers complex molecules to a surface-anchored platform. nih.gov The reaction is highly efficient and specific, allowing for the construction of sophisticated nanoparticle-based systems for applications such as drug delivery. nih.gov
Another key reaction for modifying the alkyne terminus is the radical-mediated thiol-yne "click" reaction. This process involves the reaction between the alkyne group on a this compound-functionalized surface and a thiol-containing molecule, often initiated by UV light. acs.org This method has been used to create patterned amphiphilic surfaces on anodic aluminum oxide (AAO) membranes, demonstrating the versatility of the alkyne group for covalent modification. acs.org
While the above methods create derivatives by modifying the alkyne, the synthesis of the phosphonic acid moiety itself, particularly for alkynyl phosphonates, can be approached through several established organophosphorus chemistry routes. The Michaelis-Arbuzov reaction is a classical and widely used method for forming a carbon-phosphorus bond. organic-chemistry.orgwikipedia.orgresearchgate.net It typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgresearchgate.net For a precursor like 11-halo-1-undecyne, this reaction would yield a diethyl 10-undecynylphosphonate, which can then be hydrolyzed to the final phosphonic acid.
More direct, modern methods include the copper-catalyzed cross-coupling of terminal alkynes with H-phosphonates (like diethyl phosphite). acs.orgua.es For example, Cu2O has been shown to effectively catalyze the reaction between various terminal alkynes and dialkyl phosphites to form alkynylphosphonates in good yields under mild, base-free conditions. acs.org
| Synthesis/Functionalization Method | Reactants | Product Type | Key Features |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Azide-modified molecule (e.g., PEG-azide) | Triazole-linked derivative | High efficiency, "Click chemistry" specificity. nih.govmdpi.com |
| Thiol-Yne Radical Reaction | This compound, Thiol-containing molecule | Alkenyl sulfide (B99878) derivative | UV-initiated, useful for surface patterning. acs.org |
| Michaelis-Arbuzov Reaction | 11-Halo-1-undecyne, Trialkyl phosphite | Dialkyl 10-undecynylphosphonate | Classical C-P bond formation. organic-chemistry.orgwikipedia.org |
| Copper-Catalyzed Alkyne-H-Phosphonate Coupling | 10-undecyne, Dialkyl H-phosphonate | Dialkyl 10-undecynylphosphonate | Direct, mild, base-free conditions. acs.orgua.es |
Surface Anchoring Mechanisms of this compound on Diverse Substrates
The phosphonic acid group (-PO(OH)2) is an exceptionally effective anchor for grafting molecules onto a wide variety of metal oxide surfaces. Current time information in Bangalore, IN.d-nb.info This strong interaction is the basis for using this compound as a surface modification agent, creating a stable, functionalized interface.
This compound demonstrates strong affinity for hydroxylated surfaces, which are characteristic of many metal oxides. Current time information in Bangalore, IN. The anchoring process typically involves the condensation reaction between the P-OH groups of the phosphonic acid and the M-OH (metal-hydroxyl) groups on the substrate surface, forming stable M-O-P covalent bonds and releasing water. mdpi.com
Fe3O4 (Magnetite): The functionalization of magnetite nanoparticles with this compound is well-documented. nih.govresearchgate.net The phosphonic group anchors firmly onto the iron oxide surface, providing a platform for subsequent "click" reactions. nih.govresearchgate.net This strong binding is crucial for creating stable core-shell nanostructures for biomedical applications. nih.gov
TiO2 (Titanium Dioxide): Phosphonic acids are known to form self-assembled monolayers on TiO2 surfaces. This compound has been used to replace oleic acid ligands on TiO2 nanorods, indicating a stronger binding affinity. organic-chemistry.orgacs.org This interaction is critical for developing new dielectric materials. acs.org
Al2O3 (Aluminum Oxide): Porous anodic aluminum oxide (PAO) membranes are readily functionalized with this compound. acs.org The process involves immersing the substrate, which has been treated to increase surface hydroxyl groups, into a solution of the phosphonic acid. acs.org
SiO2 (Silicon Dioxide): Although silica (B1680970) surfaces are most famously modified with silanes, phosphonic acids can also effectively react with their surface hydroxyl groups. mdpi.comkcl.ac.uk this compound has been successfully anchored to SiO2 nanoparticles using protocols similar to those for other metal oxides. mdpi.comkcl.ac.uk
Other Oxides: The same principle applies to other metal oxides like ZnO and Indium Tin Oxide (ITO). The presence of surface hydroxyl groups allows for the formation of robust M-O-P linkages, making phosphonic acids a versatile choice for surface functionalization across a broad spectrum of materials. organic-chemistry.orgrsc.org
The robust anchoring of phosphonic acids to metal oxide surfaces is attributed to their ability to form multiple bonds with the surface metal atoms. mdpi.com The phosphonic acid group can adopt several bonding configurations, including monodentate, bidentate, and tridentate modes.
Monodentate: In this mode, only one of the oxygen atoms from the phosphonate (B1237965) group binds to a metal atom on the surface (P-O-M).
Bidentate: Two oxygen atoms from the phosphonate group bind to the surface. This can occur in two ways:
Chelating: Both oxygens bind to the same metal atom on the surface.
Bridging: The two oxygens bind to two different metal atoms on the surface.
Tridentate: All three oxygen atoms of the deprotonated phosphonate group (PO3) coordinate with surface metal atoms.
Solid-state NMR studies on the binding of this compound to BaTiO3 nanoparticles have suggested the formation of covalent P-O bonds with the surface in both monodentate and bidentate configurations. mdpi.com The presence of multiple broad peaks in the 31P NMR spectrum is indicative of these different binding environments on the nanocrystal surface. mdpi.com The multidentate nature of this interaction contributes to the formation of highly stable and densely packed self-assembled monolayers.
Ligand Exchange Reactions Utilizing this compound
The strong binding affinity of phosphonic acids for metal oxides allows them to displace weaker-binding ligands from nanoparticle surfaces. This ligand exchange strategy is a powerful tool for tailoring the surface chemistry and properties of nanomaterials.
A notable example is the replacement of oleic acid (OA) ligands on titanium dioxide (TiO2) nanorods with this compound (10UCYPA). acs.org Oleic acid is a carboxylate-based ligand commonly used to stabilize TiO2 nanorods during synthesis. acs.org However, for applications requiring a more robust and reactive surface, 10UCYPA is introduced as a superior anchoring group.
The ligand exchange process is typically carried out by heating the oleic acid-coated TiO2 nanorods in a solution containing this compound. acs.org Research has shown that heating a mixture of TiO2-OA nanorods and 10UCYPA in chlorobenzene (B131634) at 100°C for 24 hours results in the successful displacement of oleic acid. acs.org The resulting TiO2-10UCYPA nanocomposite is then purified by precipitation and washing to remove the displaced oleic acid and any excess phosphonic acid. acs.org This exchange endows the nanorods with terminal alkyne groups, making them soluble in organic solvents and capable of being photopolymerized after deposition, which is advantageous for fabricating dielectric layers in thin-film transistors. organic-chemistry.orgacs.org
| Parameter | Description |
| Initial Nanocomposite | Titanium dioxide nanorods coated with oleic acid (TiO2-OA). acs.org |
| Exchanging Ligand | This compound (10UCYPA). acs.org |
| Reaction Conditions | Heated at 100°C for 24 hours in chlorobenzene. acs.org |
| Final Nanocomposite | Titanium dioxide nanorods coated with this compound (TiO2-10UCYPA). acs.org |
| Advantage | Creates a more strongly bound, photopolymerizable surface layer. organic-chemistry.orgacs.org |
Integration of this compound onto Anodic Aluminum Oxide (AAO) Membranes
Anodic aluminum oxide (AAO) membranes, known for their highly ordered porous structure, are excellent substrates for creating functional nanomaterials. The surface of AAO can be readily functionalized with this compound to introduce new chemical properties. acs.org
The integration process begins with a pre-treatment of the AAO membrane, often with hydrogen peroxide (H2O2) and O2 plasma, to generate a high density of surface hydroxyl (-OH) groups. acs.org The activated membrane is then immersed in a solution of this compound in a solvent like ethanol, typically for several hours at a moderate temperature (e.g., 50°C). acs.org During this time, the phosphonic acid groups react with the surface hydroxyls, forming a self-assembled monolayer of this compound covalently bound to the AAO surface and pore walls. acs.orgacs.org
This modification dramatically changes the surface properties of the AAO membrane. For instance, a hydrophilic, hydroxyl-terminated AAO surface becomes highly hydrophobic after reacting with the long aliphatic chains of this compound. acs.org The now-present terminal alkyne groups serve as reactive handles for further chemical modifications, such as the previously mentioned thiol-yne click reactions, enabling the fabrication of amphiphilic membranes for applications in anti-counterfeiting and electronics. acs.org
Self Assembled Monolayers Sams of 10 Undecynylphosphonic Acid
Formation and Structural Characteristics of 10-Undecynylphosphonic Acid SAMs
The creation of self-assembled monolayers using this compound involves the spontaneous organization of these molecules on a substrate. The phosphonic acid headgroup serves as a robust anchor to a variety of oxide surfaces, a characteristic that has led to its preference over more moisture-sensitive silane-based reagents. nih.govkyoto-u.ac.jp The terminal alkyne group on the other end of the molecule provides a site for further chemical modifications, making it a versatile component in the construction of functionalized surfaces. european-mrs.comacs.org
The formation process can be influenced by several factors, including the solvent used and post-deposition treatments. For instance, the choice of solvent is critical, as some can lead to the formation of undesirable byproducts. nih.gov Thermal annealing after the initial deposition has been shown to enhance the adhesion and stability of phosphonic acid SAMs. nih.gov
Grafting Density and Molecular Orientation
The grafting density, which refers to the number of molecules attached per unit area of the surface, is a key parameter in determining the quality of the SAM. For this compound, a grafting density of approximately 4.2 to 4.3 molecules per square nanometer has been observed on aluminum oxide nanoparticles. researchgate.net This high density suggests that the molecules pack closely together, leading to a well-ordered monolayer.
The molecular orientation within the SAM is also crucial for its properties. Studies on similar phosphonic acid SAMs have shown that the alkyl chains are tilted with respect to the surface normal. For instance, octadecylphosphonic acid and 11-hydroxyundecylphosphonic acid SAMs on silicon oxide have been found to have chain tilt angles of approximately 37° and 45°, respectively. nih.gov This tilting is a result of the balance between the headgroup-surface interaction and the van der Waals forces between the alkyl chains.
Film Growth Mechanisms: Uniform vs. Island-like Growth
The mechanism by which the SAM film grows can vary. In some cases, a uniform growth is observed, where the molecules adsorb evenly across the surface. wvspacegrant.org In other instances, the growth may proceed through the formation of islands, which then coalesce to form a complete monolayer. The specific growth mechanism can be influenced by factors such as the substrate, the concentration of the phosphonic acid solution, and the temperature.
Research on the formation of phosphonic acid SAMs has indicated that the process can be complex. For example, when using certain solvents with ZnO nanowires, the formation of undesired layered zinc compounds as byproducts has been observed, highlighting the significant effect of surface dissociation on the SAM formation process. nih.gov This suggests that achieving a uniform, well-defined SAM requires careful control over the experimental conditions.
Stability of this compound SAMs on Various Oxide Surfaces
The stability of the SAM is a critical factor for its practical applications. Phosphonic acid-based SAMs are generally known for their robustness and ability to form stable films on oxide surfaces. nih.gov
Environmental Durability in Aqueous Media
The durability of phosphonic acid SAMs in aqueous environments has been a subject of investigation. While as-prepared SAMs on aluminum surfaces have shown a decrease in stability when exposed to water, thermal annealing has been found to significantly improve their durability. kyoto-u.ac.jp For instance, after annealing, the water contact angle of an octadecylphosphonic acid SAM on aluminum remained high even after immersion in water, indicating that the monolayer remained intact. kyoto-u.ac.jp
The stability can also be dependent on the specific oxide surface. On certain aluminum oxide surfaces, octadecylphosphonic acid SAMs demonstrated high stability in aqueous environments. nih.gov However, on other types of aluminum oxide, the monolayer was found to be substituted by water molecules, suggesting that the nature of the binding between the phosphonic acid and the oxide surface plays a crucial role in its stability. nih.gov
| Feature | Finding | Source(s) |
| Grafting Density | Approximately 4.2-4.3 molecules/nm² on Al₂O₃ nanoparticles. | researchgate.net |
| Molecular Orientation | Alkyl chains are tilted with respect to the surface normal. | nih.gov |
| Film Growth | Can be uniform or island-like, influenced by experimental conditions. | nih.govwvspacegrant.org |
| Aqueous Stability | Improved by thermal annealing; dependent on the oxide substrate. | kyoto-u.ac.jpnih.gov |
Spectroscopic and Theoretical Characterization of 10 Undecynylphosphonic Acid Interfaces
Spectroscopic Analysis of 10-Undecynylphosphonic Acid Modified Surfaces
X-ray Photoelectron Spectroscopy (XPS) and Grazing Angle XPS (GIXPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to surfaces modified with this compound, XPS provides direct evidence of the successful grafting of the molecule onto the substrate.
For instance, the functionalization of iron oxide magnetic nanoparticles (MNPs) with this compound has been monitored by XPS. researchgate.net The presence of the phosphonic linker on the iron surface is confirmed through the analysis of the XPS spectra. researchgate.net Similarly, when zinc oxide (ZnO) surfaces are modified, XPS is used to monitor each step of the reaction, confirming the anchoring of the phosphonic acid. european-mrs.com In studies involving anodic aluminum oxide (AAO) membranes, grazing angle XPS (GIXPS) with a 15° X-ray incidence angle reveals peaks corresponding to the elements present in the modifying molecules, confirming successful grafting. acs.orgnih.gov
The high-resolution XPS spectra of modified surfaces can also provide information about the binding mechanism. For example, analysis of the O1s peak can indicate the formation of P-O-Fe bonds when this compound is grafted onto iron oxide nanoparticles. researchgate.net Furthermore, the absence of certain signals, such as the Cu 2p signal in "click" chemistry reactions, can confirm the purity of the functionalized surface. unipr.it
Table 1: Representative XPS Data for this compound Modified Surfaces
| Substrate | Key XPS Finding | Reference |
|---|---|---|
| Iron Oxide Nanoparticles (MNPs) | Confirmation of phosphonic acid anchoring. researchgate.net Analysis of O1s peak indicates P-O-Fe bond formation. researchgate.net | researchgate.netresearchgate.net |
| Zinc Oxide (ZnO) | Monitored the anchoring of the phosphonic linker. european-mrs.com | european-mrs.com |
| Anodic Aluminum Oxide (AAO) | GIXPS confirmed successful grafting of terminal alkyne groups. acs.orgnih.gov | acs.orgnih.gov |
Fourier-Transform Infrared (FTIR) Spectroscopy and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups in molecules. In the context of this compound modified surfaces, FTIR is used to verify the presence of the alkyne and alkyl functionalities and to understand the binding of the phosphonic acid headgroup to the surface.
When this compound is attached to barium titanate (BTO) nanoparticles, the FTIR spectrum shows characteristic vibrations of the alkylic C-H bonds at approximately 2932 and 2855 cm⁻¹. kcl.ac.uk The broad band observed between 1240 and 1150 cm⁻¹ is attributed to the transformation of the free P=O and P-OH bonds upon binding to the BTO surface. kcl.ac.uk Similarly, in the functionalization of iron oxide nanoparticles, FTIR spectroscopy is used to monitor each reaction step. researchgate.netresearchgate.net The disappearance of the azide (B81097) stretch peak around 2096 cm⁻¹ after a "click" reaction provides clear evidence of the chemical binding between the alkyne-functionalized nanoparticles and an azide-terminated substrate. nih.gov
Studies on mixed self-assembled monolayers (SAMs) on aluminum oxide nanoparticles have utilized FTIR to quantify the composition of the monolayer. researchgate.net The ratio of the fingerprint peaks for different molecules, such as the aromatic C-H vibration and the asymmetric CH₂ vibration, can be plotted against the mixing ratio to understand the grafting behavior. researchgate.net
Table 2: Key FTIR Peaks for this compound and its Modified Surfaces
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance | Reference |
|---|---|---|---|
| Alkylic C-H stretch | 2932 and 2855 | Confirms the presence of the undecyl chain. kcl.ac.uk | kcl.ac.uk |
| P=O and P-OH stretch | 1240 - 1150 (broad band on surface) | Indicates binding of the phosphonic acid to the metal oxide surface. kcl.ac.uk | kcl.ac.uk |
| Azide stretch (on complementary surface) | ~2096 | Its disappearance confirms a successful "click" reaction with the alkyne group. nih.gov | nih.gov |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Electron microscopy techniques are indispensable for visualizing the morphology and structure of surfaces and nanoparticles modified with this compound. Scanning Electron Microscopy (SEM) provides information about the surface topography, while Transmission Electron Microscopy (TEM) offers high-resolution imaging of the size, shape, and distribution of nanoparticles.
TEM has also been employed to assess the shape and size distribution of Fe₃O₄ nanoparticles and to confirm the uniform and stable colloidal suspensions after modification. researchgate.net Furthermore, TEM imaging of modified upconverting nanoparticles (UCNPs) has been crucial in understanding the aggregation behavior and the effect of the this compound ligand on improving stability. uni-regensburg.de
Table 3: Electron Microscopy Findings for Surfaces Modified with this compound
| Material | Microscopy Technique | Key Observation | Reference |
|---|---|---|---|
| Barium Titanate (BTO) Nanoparticles | SEM | Spherical-like shape with an average size of 200 nm. kcl.ac.uk | kcl.ac.uk |
| Iron Oxide Nanoparticles | TEM | Mean particle diameter of approximately 11 ± 4 nm. researchgate.net | researchgate.net |
| Fe₃O₄ Nanoparticles | TEM | Assessment of shape, size distribution, and colloidal stability. researchgate.net | researchgate.net |
| Upconverting Nanoparticles (UCNPs) | TEM | Imaging of modified nanoparticles to study aggregation. uni-regensburg.de | uni-regensburg.de |
X-ray Diffraction (XRD) and Dynamic Light Scattering (DLS)
X-ray Diffraction (XRD) is used to determine the crystallographic structure of materials, while Dynamic Light Scattering (DLS) is employed to measure the size distribution of small particles in suspension.
XRD analysis of barium titanate (BTO) nanoparticles confirmed their crystallinity before functionalization with this compound. kcl.ac.uk Similarly, for iron oxide nanoparticles, the position and relative intensity of all diffraction peaks in the XRD pattern matched well with the standard for magnetite or maghemite, confirming the core structure. researchgate.net In studies involving TiO₂ nanorods, XRD analysis was performed to characterize the material before and after ligand exchange. rsc.orgrsc.org
DLS is particularly useful for characterizing the hydrodynamic diameter and polydispersity of nanoparticles in solution. It has been used to determine the monodispersity of modified upconverting nanoparticles (UCNPs), with the polydispersity index (PdI) providing a measure of the uniformity of the nanoparticle size. uni-regensburg.de DLS measurements have also been performed on functionalized magnetic nanoparticles to assess their size and stability in suspension. unipr.it
Table 4: XRD and DLS Characterization of this compound Modified Materials
| Material | Technique | Finding | Reference |
|---|---|---|---|
| Barium Titanate (BTO) Nanoparticles | XRD | Confirmed the crystallinity of the nanoparticles. kcl.ac.uk | kcl.ac.uk |
| Iron Oxide Nanoparticles | XRD | Confirmed the magnetite/maghemite crystal structure. researchgate.net | researchgate.net |
| Upconverting Nanoparticles (UCNPs) | DLS | Determined the monodispersity and size distribution. uni-regensburg.de | uni-regensburg.de |
| Magnetic Nanoparticles | DLS | Measured the size and stability in suspension. unipr.it | unipr.it |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of the modified surfaces and to quantify the amount of organic material grafted onto the nanoparticles.
For instance, TGA has been used to investigate the thermal stability of self-assembled monolayers (SAMs) on nickel tiles, including those formed from this compound. wvspacegrant.org In the case of functionalized iron oxide nanoparticles, TGA is performed to determine the amount of the organic coating on the nanoparticle surface by heating the sample and measuring the weight loss. unipr.it The thermal stability of the ligand is an important parameter, as elevated temperatures are sometimes used during the functionalization process. uni-regensburg.de TGA data can reveal the decomposition temperature of the organic moieties, providing insight into the strength of their attachment to the surface. For example, the decomposition of phosphonic acid-functionalized Fe₂O₃ nanoparticles occurs at a higher temperature compared to sulfonic acid-functionalized ones, suggesting a stronger bond. researchgate.net
Table 5: TGA Data for Surfaces Modified with this compound
| Material | Key TGA Finding | Reference |
|---|---|---|
| Self-Assembled Monolayers on Nickel | Investigation of thermal stability. wvspacegrant.org | wvspacegrant.org |
| Functionalized Iron Oxide Nanoparticles | Quantification of the organic coating. unipr.it | unipr.it |
| Functionalized Al₂O₃ Nanoparticles | Evaluation of grafting density in mixed SAMs. researchgate.net | researchgate.net |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image the surface topography of materials at the nanoscale. It is particularly useful for characterizing the morphology and roughness of self-assembled monolayers.
While direct AFM studies specifically on this compound were not prominently found in the search results, the principles of using AFM to characterize SAMs are well-established. AFM would be used to visualize the formation of the monolayer on a flat substrate, assess its completeness, and identify any defects or domains. For example, in the context of building high-coverage monolayers of nanoparticles, microscopy techniques like SEM and TEM, which are complemented by AFM in many studies, are used to confirm the formation of a single layer without agglomeration over a large area. nih.gov The characterization of mixed SAMs on nanoparticle surfaces also relies on understanding the grafting density, a parameter that can be correlated with surface coverage and morphology as observed by techniques like AFM. researchgate.net
Density Functional Theory (DFT) Modeling of Surface Interactions
Density Functional Theory (DFT) has emerged as a powerful computational tool for providing a molecular-level understanding of the interactions between self-assembled monolayers (SAMs) and various substrate surfaces. In the context of this compound, DFT calculations are instrumental in elucidating the binding mechanisms, adsorption energies, and electronic properties of the resulting interfaces, particularly on metal oxide surfaces. These theoretical insights are crucial for interpreting experimental data and for the rational design of functionalized surfaces with tailored properties.
DFT modeling of phosphonic acid on metal oxide surfaces, such as zinc oxide (ZnO), titanium dioxide (TiO2), and iron oxide, has revealed that the phosphonic acid headgroup can adopt several binding conformations. These primarily include monodentate, bidentate, and tridentate linkages to the metal atoms on the surface. The stability of these binding modes is influenced by factors such as the specific crystal face of the metal oxide, the presence of surface hydroxyl groups, and the solvent environment.
For instance, DFT calculations have been employed to investigate the formation of this compound monolayers on ZnO. cnr.it These studies, in conjunction with experimental techniques like X-ray photoelectron spectroscopy, help to confirm the anchoring of the phosphonic group to the surface. Furthermore, theoretical modeling provides insights into the subsequent reactions of the terminal alkyne group, such as in "click" chemistry applications. nih.gov
The computational approach typically involves constructing a slab model of the metal oxide surface and then placing the this compound molecule in various possible binding geometries. The system's energy is then minimized to find the most stable configurations. From these calculations, key parameters such as adsorption energies, bond lengths, and vibrational frequencies can be determined. These calculated values can then be compared with experimental measurements from techniques like infrared spectroscopy to validate the theoretical model.
DFT studies on analogous phosphonic acids on TiO2 have shown that different binding modes can coexist on the surface, with their relative stability being dependent on the surface crystallography. uhasselt.bediva-portal.org While specific DFT data for this compound is not always explicitly detailed in broader studies, the general principles derived from DFT modeling of other phosphonic acids are considered to be transferable and provide a robust framework for understanding its behavior at interfaces. uhasselt.be
Detailed Research Findings from DFT Modeling
DFT calculations provide quantitative data on the interaction of phosphonic acids with metal oxide surfaces. The following table summarizes typical findings for the adsorption of phosphonic acids on a TiO2 anatase surface, which can be considered representative for the behavior of this compound.
| Binding Mode | Surface | Calculated Adsorption Energy (kJ/mol) | Key Bond Lengths (Å) | Description |
|---|---|---|---|---|
| Monodentate | Anatase (101) | -79.5 | P-O(H): ~1.55, P=O: ~1.49 | The phosphonic acid binds to the surface through one oxygen atom, with the other two remaining as P=O and P-OH. |
| Bidentate | Anatase (101) | -138.0 | P-O(Ti): ~1.80 | The phosphonic acid loses one proton and binds to two surface titanium atoms through two of its oxygen atoms. uhasselt.be |
| Bidentate | Anatase (001) | -285.0 | P-O(Ti): ~1.78 | On the more reactive (001) surface, the bidentate binding is significantly stronger. |
| Tridentate | Anatase (001) | -275.0 | P-O(Ti): ~1.82 | The phosphonic acid loses both protons and binds to three surface titanium atoms, showing slightly less stability than the bidentate mode on this surface. uhasselt.be |
Note: The data presented in the table are representative values for phosphonic acids on TiO2 surfaces and are intended to illustrate the insights gained from DFT calculations. uhasselt.be The exact values for this compound may vary.
These theoretical findings are critical for controlling the formation and properties of this compound SAMs. For example, understanding the preferred binding modes and their associated energies allows for the selection of appropriate substrates and processing conditions to achieve well-ordered and stable monolayers for various applications, from electronic devices to biocompatible coatings. semanticscholar.orgkcl.ac.uk
Applications of 10 Undecynylphosphonic Acid in Advanced Materials and Nanoscience
Development of Dielectric Layers for Solution-Processed Thin Film Transistors (TFTs)
In the fabrication of solution-processed thin-film transistors (TFTs), the interface between the gate dielectric and the organic semiconductor is critical to device performance. While 10-undecynylphosphonic acid is not typically used as the bulk dielectric material itself, it is representative of a class of molecules—alkylphosphonic acids—that are used to form ultrathin self-assembled monolayers (SAMs) on the surface of high-k metal oxide dielectrics like aluminum oxide (AlOx) or hafnium oxide (HfOx). researchgate.netmpg.de
These SAMs play a crucial role in creating high-performance, low-voltage devices. mpg.dersc.org The phosphonic acid head group binds strongly to the hydroxyl groups on the metal oxide surface, forming a dense, well-ordered monolayer. mpg.de The long alkyl chain of the molecule helps to create a pinhole-free, insulating layer that reduces gate leakage current and provides a smooth, hydrophobic surface. researchgate.netmpg.de This modified surface is more compatible with organic semiconductors, promoting better molecular ordering and crystallinity in the deposited semiconductor film, which in turn leads to higher charge carrier mobility. researchgate.netnih.gov
The use of a SAM-modified hybrid dielectric allows for the fabrication of TFTs that can operate at very low voltages (under 2-3 V), a key requirement for portable and flexible electronics. rsc.orgcityu.edu.hk The terminal alkyne group of this compound provides an additional advantage, offering a site for further functionalization to precisely tune the surface energy or attach other molecules to influence the transistor's sensing capabilities or performance.
Engineering of Anodic Aluminum Oxide (AAO) Membranes for Advanced Functions
Anodic aluminum oxide (AAO) membranes are materials characterized by a high density of vertically aligned, uniform nanopores. The chemical properties of the inner and outer surfaces of these membranes can be tailored for specific applications by functionalizing them with molecular layers. This compound has been successfully used to modify AAO membranes, transforming their surface properties and enabling novel functions. The modification process involves treating the hydroxylated AAO surface with a solution of this compound, which anchors to the surface via its phosphonic acid group, exposing the terminal alkyne and the long carbon chain.
The native surface of an AAO membrane after treatment to induce hydroxyl groups is highly hydrophilic. However, upon functionalization with this compound, the surface becomes distinctly hydrophobic. This change is attributed to the long, nonpolar carbon chains of the undecynyl group, which orient away from the surface and lower its surface energy. Research has demonstrated a dramatic shift in the water contact angle, providing a method for precise wettability control.
| AAO Membrane State | Water Contact Angle (Approximate) | Surface Property |
|---|---|---|
| After H₂O₂ and O₂ Plasma Treatment | ~10° | Hydrophilic |
| After Reaction with this compound | ~110° | Hydrophobic |
By using techniques like UV-assisted thiol-yne chemistry, it is possible to selectively modify regions of the this compound-treated surface, creating patterns of hydrophobic and hydrophilic areas on the same membrane. This leads to the creation of amphiphilic surfaces, where the wetting behavior can be spatially controlled.
The ability to create patterned wettability on AAO membranes opens applications in microelectronics and security. By first creating a hydrophilic pattern on a hydrophobic, this compound-functionalized AAO membrane, conductive inks (such as silver paint) can be selectively deposited onto the hydrophilic regions. This allows for the fabrication of well-defined conductive pathways on the insulating membrane.
Furthermore, these patterned membranes have been explored for anti-counterfeiting applications. By incorporating light-responsive molecules like spiropyran into the patterned regions, a material can be created that reveals a specific pattern or color only when exposed to a certain type of light (e.g., UV). This creates a difficult-to-replicate security feature.
Surface Modification for Enhanced Performance in Organic Field-Effect Transistors (OFETs)
Similar to its role in TFTs, this compound and related long-chain phosphonic acids are used to modify the dielectric-semiconductor interface in organic field-effect transistors (OFETs) to boost performance. The quality of this interface is a primary determinant of the transistor's efficiency, as it is where the charge accumulation and transport occur. nih.gov
Treating the gate dielectric (commonly SiO₂) with a phosphonic acid SAM can lead to a significant increase in the effective charge carrier mobility of the OFET. nih.gov This improvement stems from several factors:
Reduced Charge Trapping: The SAM passivates surface defects and hydroxyl groups on the dielectric, which can otherwise act as charge traps.
Improved Semiconductor Morphology: The hydrophobic, low-energy surface created by the SAM promotes the growth of a more ordered, crystalline organic semiconductor film, which facilitates more efficient charge transport. nih.gov
Enhanced Surface Wettability: For solution-processed OFETs, the SAM can improve the wettability of the dielectric surface for the organic semiconductor ink, leading to more uniform film deposition. nih.gov
Research on a similar compound, bithienylundecylphosphonic acid, demonstrated that its application to the dielectric surface resulted in smaller, more uniform grains in the pentacene (B32325) semiconductor layer, reducing defect density and increasing charge mobility. nih.gov
Functionalized Nanoparticles in Hybrid Nanocomposites
Hybrid nanocomposites, which combine inorganic nanoparticles with a polymer matrix, are a class of materials with enhanced properties. A major challenge in their development is ensuring that the nanoparticles are well-dispersed within the polymer to avoid aggregation, which degrades the material's performance. nih.gov
This compound is an ideal candidate for a surface ligand or coupling agent to address this challenge. Its two distinct functional ends allow it to act as a bridge between the inorganic nanoparticle and the organic polymer matrix.
Anchoring to the Nanoparticle: The phosphonic acid group forms a strong, stable bond with the surface of various metal oxide nanoparticles, such as zirconia (ZrO₂), titania (TiO₂), or iron oxides. mdpi.comnih.gov
Linking to the Polymer Matrix: The terminal alkyne group is a versatile chemical handle. It can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions—a type of "click" chemistry. By using a polymer that has been functionalized with azide (B81097) groups, the alkyne-terminated nanoparticles can be covalently and efficiently "clicked" into the polymer matrix.
This strategy ensures a strong interfacial bond between the nanoparticle and the polymer, leading to stable, well-dispersed nanocomposites with improved mechanical, optical, or electronic properties. nih.gov
Nanostructuring and Fabrication of Superhydrophobic Surfaces
A surface is considered superhydrophobic when it exhibits a water contact angle greater than 150°. This property arises from a combination of two factors: a low surface energy chemical composition and a hierarchical micro- or nanostructured surface roughness. emerald.comresearchgate.net The roughness traps air pockets, minimizing the contact between the water droplet and the solid surface, allowing it to bead up and roll off easily. emerald.com
While applying this compound to a flat surface results in a hydrophobic surface (contact angle ~110°), it does not achieve superhydrophobicity on its own. However, it provides the necessary low surface energy coating. When this molecule is applied to a substrate that has been pre-fabricated with a high degree of surface roughness at the nanoscale, superhydrophobic properties can be achieved.
For example, studies using a similar molecule, dodecylphosphonic acid (DDPA), on micro-patterned aluminum films demonstrated this principle effectively. The combination of the micro-column structure of the aluminum and the low surface energy of the DDPA monolayer resulted in a superhydrophobic surface with a water contact angle of 156°. uwo.ca Therefore, this compound can be a key component in a two-step process to create robust superhydrophobic surfaces on materials like aluminum, titanium, or other metals that form a native oxide layer to which the phosphonic acid can bind. uwo.canih.gov
Q & A
Basic: What are the standard methods for synthesizing and characterizing 10-Undecynylphosphonic acid (10UCYPA) in materials science?
Answer:
10UCYPA is typically synthesized via ligand exchange reactions, replacing stabilizing agents like oleic acid (OA) on metal oxide nanostructures. For example, TiO₂ nanorods are functionalized by refluxing OA-stabilized TiO₂ with 10UCYPA in chlorobenzene, followed by purification to remove excess ligands . Characterization involves:
- FTIR spectroscopy to confirm phosphonic acid binding via P–O–Ti vibrations (~1050 cm⁻¹).
- Thermogravimetric analysis (TGA) to quantify ligand density (e.g., ~1.2 ligands/nm² for TiO₂ nanorods).
- TEM to assess structural integrity post-ligand exchange.
Basic protocols prioritize reproducibility, using controlled stoichiometry and inert atmospheres to minimize oxidation .
Advanced: How can ligand density of 10UCYPA on metal oxide surfaces be optimized for dielectric applications?
Answer:
Ligand density impacts dielectric properties (e.g., κ = 8 for TiO₂-10UCYPA films). Advanced optimization involves:
- Kinetic control : Adjusting reaction time and temperature during ligand exchange. Prolonged reflux (e.g., 24 hours at 120°C) enhances monolayer formation but risks nanorod aggregation.
- Solvent polarity : Polar solvents (e.g., chlorobenzene) improve ligand solubility and surface adhesion.
- Post-synthesis annealing : Mild heating (100°C for 10 minutes) removes residual solvents without degrading the ligand layer.
Challenges include balancing ligand coverage with film stability during photopolymerization (UV-induced crosslinking of alkynyl groups). Computational modeling (DFT) may predict optimal ligand-surface interactions .
Basic: What safety protocols are critical when handling 10UCYPA in laboratory settings?
Answer:
10UCYPA requires:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard categories: Skin Irritant 2, Eye Irritant 2A) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Storage : Keep in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .
Basic training should emphasize emergency procedures, including rinsing exposed areas with water for 15 minutes and consulting medical professionals .
Advanced: How does in situ photopolymerization of 10UCYPA-functionalized nanomaterials affect device performance?
Answer:
UV-induced crosslinking of 10UCYPA’s alkynyl groups creates insoluble dielectric layers, critical for thin-film transistors (TFTs). Key considerations:
- UV dosage : Overexposure (e.g., >30 min at 254 nm) may degrade TiO₂ cores, reducing dielectric strength.
- Ligand alignment : High-density 10UCYPA monolayers ensure uniform polymerization, minimizing pinhole defects.
- Interface compatibility : Crosslinked 10UCYPA must adhere to semiconductor layers (e.g., ZnO) without delamination.
Performance metrics include leakage current (<1 nA/cm²) and capacitance retention (>95% after 100 cycles). Challenges include balancing dielectric constant with mechanical flexibility in flexible electronics .
Basic: Which analytical techniques validate successful ligand attachment of 10UCYPA to metal oxides?
Answer:
- X-ray photoelectron spectroscopy (XPS) : Detects Ti–O–P bonds via P 2p peaks at ~133 eV and Ti 2p₃/₂ shifts.
- Nuclear magnetic resonance (NMR) : ¹H NMR in deuterated solvents confirms ligand integrity post-synthesis.
- Contact angle measurements : Hydrophobicity increases with ligand coverage (e.g., contact angle >100° for TiO₂-10UCYPA).
Basic validation requires triplicate measurements to ensure statistical significance .
Advanced: How do conflicting data on 10UCYPA’s thermal stability inform experimental design?
Answer:
Discrepancies arise from varying ligand environments:
- TGA data : Decomposition onset at ~250°C in inert atmospheres vs. ~180°C in air due to oxidative cleavage of alkynyl groups.
- In situ XRD : Phase transitions (e.g., anatase-to-rutile) may destabilize ligand layers at >300°C.
Advanced strategies include: - Operando characterization : Coupling TGA with mass spectrometry to track gaseous byproducts.
- Stabilization additives : Incorporating antioxidants (e.g., BHT) to prolong thermal stability.
Researchers must align degradation profiles with application-specific thermal budgets (e.g., <150°C for flexible electronics) .
Basic: What are the primary research gaps in applying 10UCYPA to bioelectronic interfaces?
Answer:
Current gaps include:
- Biocompatibility : Limited data on cytotoxicity or immune responses to phosphonic acid moieties.
- Long-term stability : Hydrolysis of P–O–Ti bonds in physiological conditions (pH 7.4, 37°C).
- Signal transduction : Quantifying charge transfer efficiency across 10UCYPA-modified electrodes.
Basic studies should prioritize in vitro models (e.g., neuron-on-a-chip) to assess interfacial compatibility .
Advanced: How can machine learning optimize 10UCYPA-based nanocomposite formulations?
Answer:
ML approaches address combinatorial complexity in multi-ligand systems:
- Feature selection : Input variables include ligand ratio, solvent polarity, and annealing temperature.
- Neural networks : Predict dielectric constants with <5% error using datasets from impedance spectroscopy.
- Active learning : Iteratively refine synthesis parameters to maximize κ while minimizing defects.
Challenges include data scarcity and transfer learning between material systems (e.g., TiO₂ vs. ZnO) .
Basic: How should researchers address batch-to-batch variability in 10UCYPA synthesis?
Answer:
Mitigation strategies:
- Standardized precursors : Use titanium tetraisopropoxide (TTIP) from a single supplier to minimize impurity variations.
- In-line monitoring : UV-vis spectroscopy tracks ligand exchange progress in real time.
- Post-synthesis QC : Batch rejection if FTIR P–O–Ti peak intensities vary >10%.
Documentation of all variables (e.g., stirring rate, humidity) is critical for troubleshooting .
Advanced: What mechanistic insights explain 10UCYPA’s superior dielectric performance over alkylphosphonic acids?
Answer:
The alkynyl group in 10UCYPA enables:
- Crosslinking : UV-induced [2+2] cycloaddition forms conjugated networks, reducing leakage currents.
- Polarizability : Triple bonds enhance electronic polarization, increasing κ compared to saturated analogs (e.g., octadecylphosphonic acid, κ = 5).
- Steric effects : Linear alkynyl chains improve packing density, minimizing interfacial traps.
Advanced studies combine molecular dynamics (MD) simulations with impedance spectroscopy to deconvolute these factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
